molecular formula C9H7N3O B15215893 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- CAS No. 22433-72-3

4(1H)-Pyrimidinone, 5-(4-pyridinyl)-

Cat. No.: B15215893
CAS No.: 22433-72-3
M. Wt: 173.17 g/mol
InChI Key: MZDSAQFMGVWPIS-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 5-(4-pyridinyl)- is a heterocyclic compound that features a pyrimidinone ring fused with a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- typically involves the condensation of pyridine derivatives with suitable pyrimidinone precursors. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of boronic acids with halogenated pyrimidinones . This reaction is favored due to its mild conditions and high yields.

Industrial Production Methods

In an industrial setting, the production of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 5-(4-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of pyrimidinone N-oxides.

    Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride, resulting in the formation of reduced pyrimidinone derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- react with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products

Scientific Research Applications

4(1H)-Pyrimidinone, 5-(4-pyridinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidinone derivatives: These compounds share the pyrimidinone core but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyridinyl derivatives: Compounds with a pyridinyl group exhibit similar reactivity but may have different pharmacological profiles.

Uniqueness

4(1H)-Pyrimidinone, 5-(4-pyridinyl)- is unique due to its dual functionality, combining the properties of both pyrimidinone and pyridinyl groups. This dual nature enhances its versatility in chemical reactions and broadens its range of applications in various fields.

Properties

CAS No.

22433-72-3

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

5-pyridin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H7N3O/c13-9-8(5-11-6-12-9)7-1-3-10-4-2-7/h1-6H,(H,11,12,13)

InChI Key

MZDSAQFMGVWPIS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=CNC2=O

Origin of Product

United States

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